BenchChemオンラインストアへようこそ!

5-Butyl-3-phenyloxazolidin-2-one

mGluR2 Positive allosteric modulator Schizophrenia

5-Butyl-3-phenyloxazolidin-2-one (CAS 1174337-23-5) is a 3,5-disubstituted-1,3-oxazolidin-2-one derivative with molecular formula C13H17NO2 and molecular weight 219.28 g/mol. The compound features an n-butyl chain at the 5-position and an unsubstituted phenyl ring at the 3-position of the oxazolidinone core.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B13867938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-3-phenyloxazolidin-2-one
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCCCC1CN(C(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-2-3-9-12-10-14(13(15)16-12)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3
InChIKeySPMCKXBBTCMYNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-3-phenyloxazolidin-2-one Procurement Baseline: Core Identity, Regulatory Status, and 5-Substituent Class Positioning


5-Butyl-3-phenyloxazolidin-2-one (CAS 1174337-23-5) is a 3,5-disubstituted-1,3-oxazolidin-2-one derivative with molecular formula C13H17NO2 and molecular weight 219.28 g/mol [1]. The compound features an n-butyl chain at the 5-position and an unsubstituted phenyl ring at the 3-position of the oxazolidinone core. It belongs to a broader class of oxazolidinones explored as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2), a G-protein coupled receptor implicated in schizophrenia and other CNS disorders [2]. The compound is catalogued in authoritative bioactivity databases under ChEMBL ID CHEMBL1095703 and BindingDB monomer ID BDBM50318344, with the primary bioactivity annotation being allosteric modulation of human mGluR2 [2]. The compound is available from multiple specialty chemical suppliers for research use only, with documented synthetic routes including organocatalytic three-component coupling of CO2, epoxides, and aryl amines . No GHS hazard classification data is reported in standard safety databases, indicating that hazard assessment should be conducted by the end user prior to handling .

5-Butyl-3-phenyloxazolidin-2-one: Why 5-Alkyl Chain Length Dictates mGluR2 PAM Potency and Precludes Generic Substitution


Within the 3-phenyloxazolidin-2-one chemotype, the identity and length of the 5-alkyl substituent is a critical determinant of mGluR2 positive allosteric modulator (PAM) potency. Structure-activity relationship (SAR) data from a common assay platform demonstrate that simple homologation from n-butyl to n-hexyl produces an approximately 2.9-fold shift in EC50 [1][2]. This steep SAR dependence means that procurement of a generic '5-alkyl-3-phenyloxazolidin-2-one' without specified chain length risks selecting a compound with substantially different pharmacological activity. Furthermore, the hit-to-lead campaign originating from the 5-hexyl analog progressed through extensive optimization of both the 5-phenoxymethyl replacement and phenyl ring substitution to achieve nanomolar potency and brain penetration [3]. The 5-butyl congener therefore occupies a distinct position in the SAR continuum: it is less potent than the 5-hexyl lead but retains the minimal structural complexity of the unsubstituted 3-phenyl series, making it a valuable comparator or fragment-like starting point for further optimization. Substituting a 5-methyl or 5-ethyl analog would yield even weaker PAM activity, while moving directly to the 5-hexyl or optimized 5-phenoxymethyl derivatives would skip the opportunity to probe incremental chain-length effects on target engagement and off-target selectivity.

5-Butyl-3-phenyloxazolidin-2-one Quantitative Differentiation Evidence: mGluR2 Potency, Physicochemical Properties, and Synthetic Accessibility


Head-to-Head mGluR2 PAM Potency: 5-Butyl vs. 5-Hexyl Congener in Identical FLIPR Assay

In a direct comparison using the same assay platform — allosteric modulation of human mGluR2 expressed in CHO dhfr cells co-expressing G-protein Galpha16, assessed as potentiation of glutamate-induced calcium flux — 5-butyl-3-phenyloxazolidin-2-one exhibits an EC50 of 1,300 nM, while its closest 5-alkyl homolog, (R)-5-hexyl-3-phenyloxazolidin-2-one, exhibits an EC50 of 450 nM [1][2]. This represents a 2.89-fold potency advantage for the 5-hexyl analog, confirming that the 5-butyl chain length is suboptimal for mGluR2 PAM activity relative to longer alkyl chains. The 5-butyl compound thus serves as a defined lower-potency control or SAR probe within the 3-phenyl oxazolidinone series.

mGluR2 Positive allosteric modulator Schizophrenia

Physicochemical Differentiation: logP and Polar Surface Area Positioning Between 5-Methyl and 5-Hexyl Homologs

5-Butyl-3-phenyloxazolidin-2-one has a calculated logP of 3.20 and a topological polar surface area (TPSA) of 29.54 Ų [1]. While direct experimental logP or TPSA data for the 5-methyl and 5-hexyl comparators from the same source are not available in the curated database, the incremental increase in lipophilicity with each methylene unit follows the established Hansch π constant of approximately +0.5 logP per CH2 group [2]. This positions the 5-butyl compound at an intermediate lipophilicity between the more polar 5-methyl analog (estimated logP ~2.2) and the more lipophilic 5-hexyl analog (estimated logP ~3.7). The TPSA of 29.54 Ų is well below the 60–70 Ų threshold commonly associated with favorable CNS penetration, and the compound possesses zero hydrogen bond donors [1], consistent with the CNS drug-likeness criteria that motivated the hit-to-lead optimization of this series [3].

Lipophilicity CNS drug design Physicochemical property

Synthetic Accessibility: Documented Catalyst Systems for 3-Aryl-2-oxazolidinone Scaffold Assembly

5-Butyl-3-phenyloxazolidin-2-one is accessible through multiple published synthetic routes. A binary organocatalytic system composed of organocatalysts and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) achieves the three-component coupling of CO2, aryl amines, and epoxides to yield 3-aryl-2-oxazolidinones under mild conditions . A complementary metal-free method using Bu4NI and DBU converts aromatic amines and monosubstituted epoxides into 3,5-disubstituted-2-oxazolidinones in up to 95% yield at atmospheric CO2 pressure . Additionally, a [(Salcen)CrIII + Lewis base] catalyst system enables the [2+3] cycloaddition between epoxides and aryl isocyanates to form 5-oxazolidinones in high yield under mild conditions . These methods contrast with the more specialized chiral auxiliary-based or asymmetric catalytic approaches required for enantiopure 5-substituted oxazolidinones used in antibacterial applications [1].

Synthetic methodology Organocatalysis CO2 utilization

5-Butyl-3-phenyloxazolidin-2-one: Prioritized Application Scenarios Based on Verified Quantitative Differentiation Evidence


mGluR2 PAM SAR Probe: 5-Alkyl Chain Length Optimization Studies

The 5-butyl compound serves as a defined intermediate-potency control in mGluR2 PAM structure-activity relationship studies. With an EC50 of 1,300 nM, it bridges the potency gap between shorter-chain analogs (predicted weaker activity) and the 5-hexyl lead (EC50 450 nM) [1]. This enables systematic quantification of the contribution of each methylene unit to allosteric modulator potency, guiding medicinal chemistry optimization of the 5-substituent. The compound is particularly valuable for academic labs or core facilities establishing mGluR2 PAM screening cascades, where a compound with measurable but sub-micromolar potency is needed as a reference standard.

CNS Drug-Likeness Benchmarking in Oxazolidinone Chemical Space

With calculated logP of 3.20, TPSA of 29.54 Ų, and zero hydrogen bond donors, 5-butyl-3-phenyloxazolidin-2-one falls within the favorable CNS drug-like property space [1]. It can be used as a physicochemical benchmark compound when evaluating the impact of 5-substituent modifications on lipophilicity and permeability within the 3-phenyloxazolidin-2-one series. The intermediate logP (between ~2.2 for 5-methyl and ~3.7 for 5-hexyl) makes it a useful reference for assessing how incremental lipophilicity changes affect parameters such as microsomal stability, plasma protein binding, or P-glycoprotein efflux ratio in the context of CNS drug discovery programs targeting mGluR2.

Green Chemistry Methodology Development: CO2-Based Oxazolidinone Synthesis Substrate

The compound is a representative substrate for developing and benchmarking catalytic methods for oxazolidinone synthesis from CO2. Published routes demonstrate its preparation via organocatalytic three-component coupling of CO2, epoxides, and aryl amines in yields up to 95% under mild, metal-free conditions . Its 5-n-butyl substituent represents an aliphatic epoxide substrate class that is conventionally more challenging than aryl-substituted epoxides, making it a useful test substrate for evaluating new catalyst systems aimed at expanding the scope of CO2 utilization chemistry .

Fragment-Based Drug Discovery Starting Point for mGluR2 Allosteric Modulators

With a molecular weight of 219.28 Da and EC50 of 1,300 nM, 5-butyl-3-phenyloxazolidin-2-one meets fragment-like criteria (MW < 250, measurable binding affinity in the high nM to low μM range). It can serve as a validated fragment hit for structure-based design of mGluR2 PAMs, where growth vectors from the 5-butyl chain or 3-phenyl ring can be systematically explored to improve potency toward the sub-100 nM range achieved by optimized leads in this series [2]. This contrasts with starting directly from the more potent 5-hexyl analog, which offers less room for fragment growth within typical lead-like property space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Butyl-3-phenyloxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.